4-Fluoro-5-methyl-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

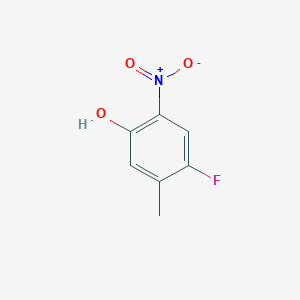

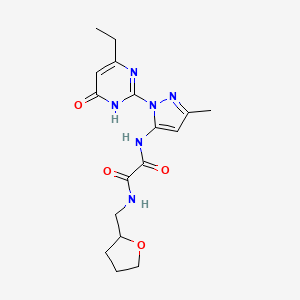

4-Fluoro-5-methyl-2-nitrophenol is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is also known by the synonyms 2-Fluoro-5-hydroxy-4-nitrotoluene and 5-Fluoro-2-hydroxy-4-methylnitrobenzene . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-5-methyl-2-nitrophenol is 1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a nitro group on the phenol ring.Physical And Chemical Properties Analysis

4-Fluoro-5-methyl-2-nitrophenol has a boiling point of 89-91°C . It is a solid at ambient temperature .Scientific Research Applications

Electrophilic Aromatic Substitution Mechanisms

Bloomfield et al. (1983) explored the mechanism of nitration of various substituted anisoles and phenols, including 4-fluorophenol. Their findings contribute to a better understanding of electrophilic aromatic substitution reactions, important in the synthesis of various chemical compounds including 4-Fluoro-5-methyl-2-nitrophenol (C. Bloomfield, A. Manglik, R. B. Moodie, K. Schofield, G. Tobin, 1983).

Formation of Halo-Nitrocyclohexa-Dienones

Research by Clewley et al. (1989) investigates the nitration of p-halophenols, which leads to the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. This study provides insights into chemical processes relevant to the synthesis and transformation of 4-Fluoro-5-methyl-2-nitrophenol (R. Clewley, G. G. Cross, A. Fischer, G. Henderson, 1989).

Electrochemical Detection and Photodegradation

Chakraborty et al. (2021) discuss the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-nitrophenol, a chemical structurally related to 4-Fluoro-5-methyl-2-nitrophenol. Their work highlights applications in environmental monitoring and remediation (U. Chakraborty, G. Bhanjana, Kannu, N. Kaur, Ramesh Sharma, G. Kaur, A. Kaushik, G. R. Chaudhary, 2021).

Effects on Methanogenic Systems

A study by Podeh et al. (1995) investigates the effects of nitrophenols, which include compounds similar to 4-Fluoro-5-methyl-2-nitrophenol, on methanogenic systems. This research is significant for understanding the environmental impact and biodegradability of these compounds (Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995).

Photolysis in the Atmosphere

Sangwan and Zhu (2018) conducted a study on the photolysis of methyl-substituted 2-nitrophenols, which are closely related to 4-Fluoro-5-methyl-2-nitrophenol, and their potential role as sources of OH radicals in polluted atmospheres. This research provides insight into atmospheric chemistry and pollution (Manuvesh Sangwan, Lei Zhu, 2018).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-fluoro-5-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXOAEPSUSYKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)

![9-(4-bromophenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2795305.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2795314.png)

![1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2795315.png)